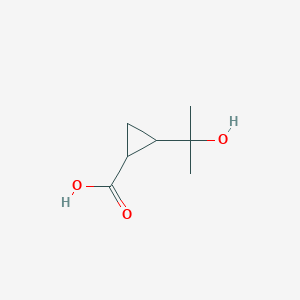

2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid

Description

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

2-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C7H12O3/c1-7(2,10)5-3-4(5)6(8)9/h4-5,10H,3H2,1-2H3,(H,8,9) |

InChI Key |

TZLQEZFNTVQBII-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1CC1C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate precursor. For instance, the reaction of a suitable alkene with a diazo compound in the presence of a metal catalyst can yield the cyclopropane ring. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like rhodium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, dichloromethane as solvent.

Reduction: LiAlH4, ether as solvent.

Substitution: SOCl2, pyridine as solvent.

Major Products Formed

Oxidation: Formation of 2-(2-Oxopropan-2-yl)cyclopropane-1-carboxylic acid.

Reduction: Formation of 2-(2-Hydroxypropan-2-yl)cyclopropane-1-methanol.

Substitution: Formation of 2-(2-Chloropropan-2-yl)cyclopropane-1-carboxylic acid.

Scientific Research Applications

2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules due to its reactive cyclopropane ring.

Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The strained cyclopropane ring can undergo ring-opening reactions, which can be exploited in various chemical transformations.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- The hydroxyl group in the target compound increases hydrophilicity compared to alkyl-substituted analogs (e.g., ethyl/isopropyl in ).

- Thiophene and oxane substituents introduce aromatic or cyclic ether moieties, altering electronic properties and solubility .

- Cyano groups (e.g., in trans-2-cyanocyclopropane-1-carboxylic acid) enhance polarity but lack hydrogen-bonding donors, unlike hydroxyl groups .

Q & A

Q. Example Protocol :

Cyclopropanation of a vinyl ether with a diazo compound under Rh(II)-catalyzed conditions.

Hydrolysis of the ester to regenerate the carboxylic acid.

Stereochemical validation via chiral HPLC or X-ray crystallography .

Basic: How can researchers confirm the stereochemical configuration of this compound?

Answer:

- NMR Spectroscopy : H-NMR coupling constants ( vs. ) between cyclopropane protons provide stereochemical clues. For example, trans-cyclopropane protons typically exhibit Hz, while cis protons show Hz .

- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .

- Vibrational Circular Dichroism (VCD) : Used to correlate experimental and computed spectra for chiral centers .

Q. Methodological Insight :

- Use molecular docking simulations to predict binding modes.

- Validate with isothermal titration calorimetry (ITC) to measure binding constants .

Advanced: What experimental conditions optimize the reactivity of this compound in ring-opening reactions?

Answer:

The cyclopropane ring’s strain drives reactivity. Key factors include:

- Acid/Base Catalysis : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack at the cyclopropane ring .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2-type ring openings .

- Temperature : Reactions at 60–80°C accelerate ring-opening without decomposing the hydroxypropan-2-yl group .

Q. Example Reaction :

- Ring-opening with amines : Yields γ-amino acids, useful in peptide mimetics.

- Mechanism : Nucleophilic attack at the cyclopropane carbon adjacent to the carboxylic acid .

Data Contradiction: How can researchers resolve discrepancies in reported biological activity data for this compound?

Answer:

Discrepancies often arise from:

- Purity issues : Trace impurities (e.g., cis/trans isomers) alter activity. Validate via HPLC-MS .

- Assay conditions : pH-dependent ionization of the carboxylic acid affects membrane permeability. Standardize assays at physiological pH (7.4) .

- Structural analogs : Compare data with structurally related compounds (e.g., 2-(trifluoromethyl)cyclopropane-1-carboxylic acid) to identify trends .

Q. Resolution Workflow :

Re-synthesize and characterize the compound.

Re-test activity under controlled conditions.

Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence-based) .

Advanced: How do substituent modifications (e.g., hydroxypropan-2-yl vs. trifluoromethyl) impact physicochemical and biological properties?

Answer:

| Substituent | LogP | Solubility (mg/mL) | Enzymatic Stability | Reference |

|---|---|---|---|---|

| 2-Hydroxypropan-2-yl | 1.2 | 12.5 (PBS) | Moderate (t₁/₂ = 4 h) | |

| Trifluoromethyl | 2.8 | 3.1 (PBS) | High (t₁/₂ = 12 h) |

Q. Design Strategy :

- Use QSAR models to predict substituent effects on target affinity.

- Prioritize substituents balancing solubility and stability for in vivo studies .

Basic: What analytical techniques are critical for quantifying this compound in biological matrices?

Answer:

- LC-MS/MS : Provides high sensitivity (LOQ = 0.1 ng/mL) and specificity in plasma or tissue homogenates .

- Derivatization : Enhance MS detection by converting the carboxylic acid to a methyl ester .

- Internal Standards : Use deuterated analogs (e.g., d₃-2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid) to correct for matrix effects .

Q. Protocol :

Extract compound via protein precipitation (ACN:MeOH, 80:20).

Derivatize with BF₃/MeOH.

Analyze via LC-MS/MS (MRM transition m/z 185 → 127) .

Advanced: What computational tools predict the compound’s behavior in complex reaction systems?

Answer:

- DFT Calculations : Model cyclopropane ring strain (∼27 kcal/mol) and predict regioselectivity in ring-opening reactions .

- MD Simulations : Simulate binding to biological targets (e.g., 50 ns trajectories in GROMACS) .

- Software : Gaussian (DFT), AutoDock Vina (docking), Schrödinger Suite (free energy perturbation) .

Case Study :

DFT-predicted activation energy for ring-opening (ΔG‡ = 18.3 kcal/mol) matched experimental kinetic data (k = 0.15 s⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.